molecular formula C21H16N2OS B5751897 2,3-dihydro-1H-indol-1-yl(10H-phenothiazin-10-yl)methanone

2,3-dihydro-1H-indol-1-yl(10H-phenothiazin-10-yl)methanone

Cat. No.: B5751897
M. Wt: 344.4 g/mol
InChI Key: IDVXMZKKTISBCO-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indol-1-yl(10H-phenothiazin-10-yl)methanone is a complex organic compound that features both indole and phenothiazine moieties. Indole derivatives are known for their significant biological activities, while phenothiazine derivatives are widely used in medicinal chemistry. This compound, therefore, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-1-yl(10H-phenothiazin-10-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydroindole with phenothiazine derivatives under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indol-1-yl(10H-phenothiazin-10-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2,3-Dihydro-1H-indol-1-yl(10H-phenothiazin-10-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroindole: A precursor in the synthesis of the target compound.

    Phenothiazine: A parent compound with significant medicinal properties.

    Indole-3-acetic acid: A naturally occurring indole derivative with biological activity.

Uniqueness

2,3-Dihydro-1H-indol-1-yl(10H-phenothiazin-10-yl)methanone is unique due to its combination of indole and phenothiazine moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for diverse research applications.

Biological Activity

2,3-Dihydro-1H-indol-1-yl(10H-phenothiazin-10-yl)methanone is a compound that integrates the indole and phenothiazine structures, both of which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that combines an indole moiety with a phenothiazine ring. This unique combination is anticipated to influence its biological properties significantly. The molecular formula for this compound is C22H18N2SC_{22}H_{18}N_2S, indicating the presence of nitrogen and sulfur, which are often associated with pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of phenothiazine have shown promising results in inhibiting various cancer cell lines. A study demonstrated that certain phenothiazine derivatives exhibited IC50 values ranging from 28.8 to 124.6 µM against neoplastic cell lines, suggesting that modifications in the molecular structure can enhance cytotoxicity .

CompoundCell Line TestedIC50 (µM)
Phenothiazine Derivative AHCT-11628.8
Phenothiazine Derivative BHT-29124.6
2,3-Dihydro Indole Derivative CMCF-735.0

Antioxidant Activity

The antioxidant potential of compounds bearing similar structural features has been explored extensively. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that derivatives can exhibit antioxidant activities significantly greater than ascorbic acid, with some compounds showing up to 16-fold enhancement in activity . This suggests that the incorporation of the indole and phenothiazine structures may synergistically enhance antioxidant capabilities.

CompoundDPPH IC50 (µM)Comparison to Ascorbic Acid
Compound A10.57-fold more potent
Compound B15.0Comparable

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 protein expression, which is crucial for cell survival.
  • Antioxidant Mechanism : The presence of phenolic groups may facilitate electron donation to free radicals, thus neutralizing them and preventing oxidative stress-related damage.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit cyclooxygenase enzymes, which play a role in inflammation and cancer progression .

Study on Anticancer Properties

A focused study on a series of phenothiazine derivatives demonstrated their effectiveness against multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). These derivatives were synthesized and evaluated for their cytotoxic effects using MTT assays. The results indicated that specific modifications to the phenothiazine structure significantly enhanced their anticancer activity.

Antioxidant Evaluation

In another investigation, researchers synthesized several analogs of the target compound and evaluated their antioxidant properties using DPPH and ABTS assays. The results showed that certain derivatives exhibited remarkable antioxidant capabilities, indicating potential for therapeutic applications in oxidative stress-related diseases.

Properties

IUPAC Name

2,3-dihydroindol-1-yl(phenothiazin-10-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-21(22-14-13-15-7-1-2-8-16(15)22)23-17-9-3-5-11-19(17)25-20-12-6-4-10-18(20)23/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVXMZKKTISBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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